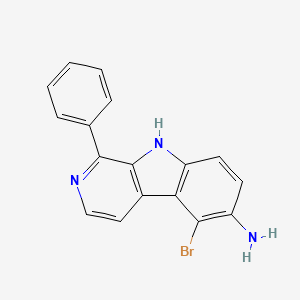
5-Bromo-1-phenyl-9H-beta-carbolin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-phenyl-9H-beta-carbolin-6-amine: is a chemical compound with the molecular formula C17H12BrN3 It is characterized by its complex structure, which includes multiple aromatic rings and a bromine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-phenyl-9H-beta-carbolin-6-amine typically involves multi-step organic reactions. One common method includes the bromination of 1-phenyl-9H-beta-carbolin-6-amine using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is carefully monitored to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Bromo-1-phenyl-9H-beta-carbolin-6-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-1-phenyl-9H-beta-carbolin-6-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in various chemical reactions and studies.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and technologies.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-phenyl-9H-beta-carbolin-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Phenyl-9H-beta-carbolin-6-amine: Lacks the bromine atom, resulting in different chemical properties and reactivity.
5-Chloro-1-phenyl-9H-beta-carbolin-6-amine: Contains a chlorine atom instead of bromine, leading to variations in its chemical behavior.
5-Fluoro-1-phenyl-9H-beta-carbolin-6-amine: Contains a fluorine atom, which affects its reactivity and interactions.
Uniqueness: 5-Bromo-1-phenyl-9H-beta-carbolin-6-amine is unique due to the presence of the bromine atom, which influences its chemical reactivity and potential applications. The bromine atom can participate in various chemical reactions, making this compound versatile in synthetic and research applications.
Propriétés
Numéro CAS |
160065-94-1 |
|---|---|
Formule moléculaire |
C17H12BrN3 |
Poids moléculaire |
338.2 g/mol |
Nom IUPAC |
5-bromo-1-phenyl-9H-pyrido[3,4-b]indol-6-amine |
InChI |
InChI=1S/C17H12BrN3/c18-15-12(19)6-7-13-14(15)11-8-9-20-16(17(11)21-13)10-4-2-1-3-5-10/h1-9,21H,19H2 |
Clé InChI |
VACRQWAVUFKQSB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=CC3=C2NC4=C3C(=C(C=C4)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







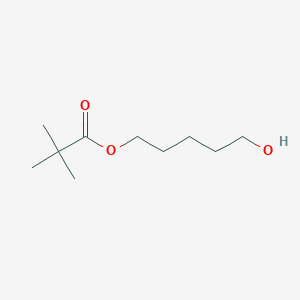
![N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide](/img/structure/B14270338.png)
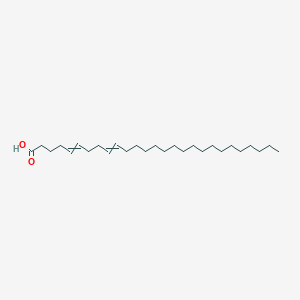
![1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B14270348.png)
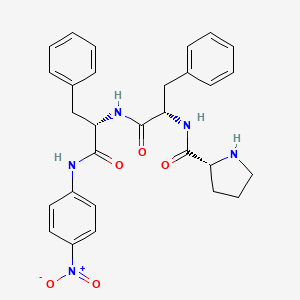
![10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene](/img/structure/B14270356.png)

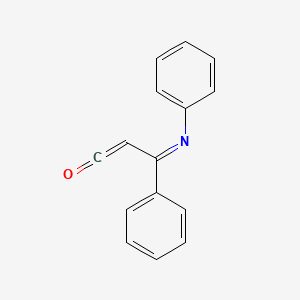
![(E,E)-N,N'-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine]](/img/structure/B14270368.png)
